2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone CX546 is an AMPA receptor potentiator. It binds specifically to the agonist bound non-desensitized receptor, and most likely destabilizing the desensitized receptor conformation. CX546 enhances cognitive function in rats. It has also been proposed as a treatment for schizophrenia.
Brand Name: Vulcanchem
CAS No.: 215923-54-9
VCID: VC0524615
InChI: InChI=1S/C14H17NO3/c16-14(15-6-2-1-3-7-15)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2
SMILES: C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone

CAS No.: 215923-54-9

Inhibitors

VCID: VC0524615

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone - 215923-54-9

CAS No. 215923-54-9
Product Name 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name 2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-1-yl)methanone
Standard InChI InChI=1S/C14H17NO3/c16-14(15-6-2-1-3-7-15)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2
Standard InChIKey LJUNPHMOGNFFOS-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3
Canonical SMILES C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3
Appearance Solid powder
Description CX546 is an AMPA receptor potentiator. It binds specifically to the agonist bound non-desensitized receptor, and most likely destabilizing the desensitized receptor conformation. CX546 enhances cognitive function in rats. It has also been proposed as a treatment for schizophrenia.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms CX546; CX 546; CX-546; UNII-PV6YEC8983; GR 87; GR-87; BDP 17; BDP-17.
Reference 1: Cavalla D, Chianelli F, Korsak A, Hosford PS, Gourine AV, Marina N. Tianeptine prevents respiratory depression without affecting analgesic effect of opiates in conscious rats. Eur J Pharmacol. 2015 Aug 15;761:268-72. doi: 10.1016/j.ejphar.2015.05.067. Epub 2015 Jun 8. PubMed PMID: 26068549.
2: Chang PK, Prenosil GA, Verbich D, Gill R, McKinney RA. Prolonged ampakine exposure prunes dendritic spines and increases presynaptic release probability for enhanced long-term potentiation in the hippocampus. Eur J Neurosci. 2014 Sep;40(5):2766-76. doi: 10.1111/ejn.12638. Epub 2014 Jun 13. PubMed PMID: 24925283.
3: Modvig A, Andersen TL, Taaning RH, Lindhardt AT, Skrydstrup T. Two-chamber hydrogen generation and application: access to pressurized deuterium gas. J Org Chem. 2014 Jun 20;79(12):5861-8. doi: 10.1021/jo500801t. Epub 2014 Jun 11. PubMed PMID: 24870212.
4: O'Neill MJ, Witkin JM. AMPA receptor potentiators: application for depression and Parkinson's disease. Curr Drug Targets. 2007 May;8(5):603-20. Review. PubMed PMID: 17504104.
5: O'Neill MJ, Bleakman D, Zimmerman DM, Nisenbaum ES. AMPA receptor potentiators for the treatment of CNS disorders. Curr Drug Targets CNS Neurol Disord. 2004 Jun;3(3):181-94. Review. PubMed PMID: 15180479.
PubChem Compound 2890
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator